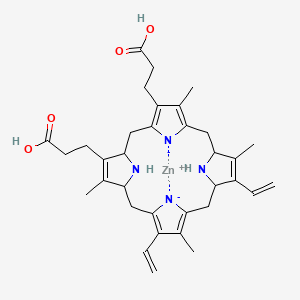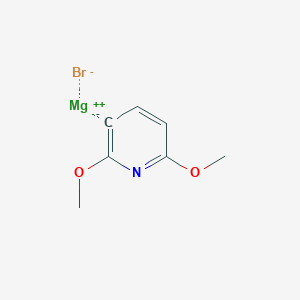
magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide is a complex organometallic compound that features a magnesium center coordinated to a pyridine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide typically involves the reaction of 2,6-dimethoxypyridine with magnesium bromide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce various organomagnesium compounds.
Applications De Recherche Scientifique
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide exerts its effects involves the coordination of the magnesium center to various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bromide: A simpler compound with similar reactivity but lacks the pyridine moiety.
2,6-dimethoxypyridine: Shares the pyridine structure but does not contain magnesium.
Grignard reagents: Organomagnesium compounds that are widely used in organic synthesis.
Uniqueness
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide is unique due to the presence of both the magnesium center and the 2,6-dimethoxypyridine ligand. This combination provides distinct reactivity and coordination properties that are not found in simpler compounds .
Propriétés
Formule moléculaire |
C7H8BrMgNO2 |
|---|---|
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C7H8NO2.BrH.Mg/c1-9-6-4-3-5-7(8-6)10-2;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ADQPOBGIULJINM-UHFFFAOYSA-M |
SMILES canonique |
COC1=NC(=[C-]C=C1)OC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
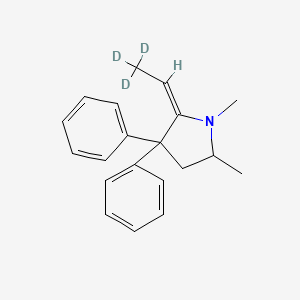




![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
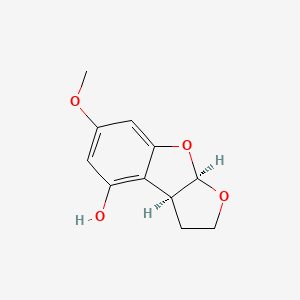
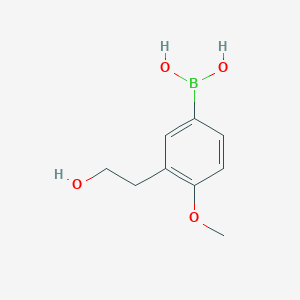
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)
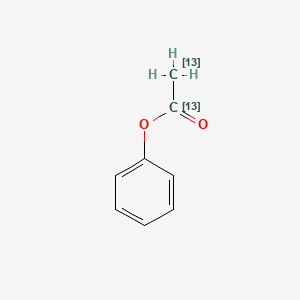
![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)

